N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide
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Overview
Description
N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide is a synthetic organic compound with the molecular formula C8H15N3O2 and a molecular weight of 185.22 g/mol . This compound is notable for its unique structure, which includes a cyclopentyl ring and a hydroxycarbamimidoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of a cyclopentyl derivative, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Hydroxycarbamimidoyl Group: This step involves the reaction of the cyclopentyl intermediate with reagents such as hydroxylamine and carbodiimides under controlled conditions to introduce the hydroxycarbamimidoyl group.
Acetylation: The final step is the acetylation of the intermediate product to form N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or thioacetamides.
Scientific Research Applications
N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopentyl)acetamide: Lacks the hydroxycarbamimidoyl group, resulting in different reactivity and biological activity.
N-(Hydroxycarbamimidoyl)acetamide: Lacks the cyclopentyl ring, affecting its structural properties and applications.
Uniqueness
N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide is unique due to the combination of the cyclopentyl ring and the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications .
Properties
CAS No. |
1193390-67-8 |
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Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclopentyl]acetamide |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)10-8(7(9)11-13)4-2-3-5-8/h13H,2-5H2,1H3,(H2,9,11)(H,10,12) |
InChI Key |
MIFFPKWNFPTHND-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CCCC1)C(=NO)N |
Isomeric SMILES |
CC(=O)NC1(CCCC1)/C(=N/O)/N |
Canonical SMILES |
CC(=O)NC1(CCCC1)C(=NO)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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